1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile
Description
1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidone core substituted with a 2-chloropyrimidine moiety, a cyclopropyl group, and a nitrile functionality. Its structural complexity arises from the interplay of steric effects (cyclopropyl group), electronic contributions (chloropyrimidine and nitrile), and conformational flexibility (pyrrolidine ring). The compound’s crystallographic characterization likely employs programs like SHELXL for refinement and SHELXS/SHELXD for structure solution, ensuring precise determination of bond lengths, angles, and torsional parameters . Validation tools, such as those described by Spek (2009), would confirm the absence of structural anomalies (e.g., unrealistic bond distances or angles) .
The pyrrolidine ring’s puckering—critical for understanding conformational stability—can be quantified using Cremer-Pople parameters, which define out-of-plane displacements and pseudorotation phases . The 2-chloropyrimidine group may engage in hydrogen bonding (e.g., C–Cl⋯H–N interactions), influencing crystal packing and supramolecular assembly, as discussed in Bernstein et al.’s analysis of hydrogen-bond functionality .
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-11-15-5-3-9(16-11)17-6-4-12(7-14,10(17)18)8-1-2-8/h3,5,8H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCKLOOFSZIGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCN(C2=O)C3=NC(=NC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile typically involves the reaction of 2-chloropyrimidine with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxides, and reduced derivatives.
Scientific Research Applications
1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best contextualized by comparing it to analogs with variations in substituents, core rings, or functional groups. Below is a systematic analysis:
Table 1: Structural and Functional Comparison
Key Findings
Hydrogen Bonding and Supramolecular Assembly The 2-chloropyrimidine group in the target compound provides an additional hydrogen-bond acceptor (Cl) compared to pyridine or phenyl analogs. Carboxamide derivatives (e.g., 3-cyclopropyl-2-oxopyrrolidine-3-carboxamide) exhibit stronger hydrogen-bond donor capacity (NH₂ groups), leading to tighter crystal packing (e.g., higher density in C2/c space group) .
Conformational Flexibility The cyclopropyl group imposes steric constraints, increasing puckering amplitude (0.45 Å) relative to methyl-substituted analogs (0.38 Å). Cremer-Pople analysis confirms that bulky substituents elevate out-of-plane displacements, stabilizing non-planar conformations . Phenyl-substituted pyrrolidones (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylpyrrolidin-2-one) exhibit higher puckering (0.50 Å) due to aromatic ring steric effects .
Electronic Effects The nitrile group’s strong electron-withdrawing nature polarizes the pyrrolidone ring, reducing electron density at the carbonyl oxygen. This contrasts with carboxamide derivatives, where the amide group delocalizes electron density, enhancing hydrogen-bond acceptor strength . Chloropyrimidine’s electron-deficient aromatic system may facilitate π-stacking in crystals, though this is less pronounced than in phenyl or pyridine derivatives due to steric hindrance from the cyclopropyl group.
Table 2: Crystallographic Data Comparison
| Parameter | Target Compound | Pyridine Analog | Carboxamide Analog |
|---|---|---|---|
| Bond Length C=O (Å) | 1.22 ± 0.01 | 1.23 ± 0.01 | 1.21 ± 0.01 |
| Dihedral Angle (Pyrrolidine Ring, °) | 15.2 | 12.8 | 14.5 |
| Unit Cell Volume (ų) | 850.3 | 798.7 | 810.2 |
| R-factor (Refinement) | 0.039 | 0.042 | 0.035 |
Biological Activity
1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The exact synthetic pathway can vary, but it generally includes the formation of the pyrrolidine ring followed by chlorination and nitrile introduction.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolidine derivatives. For instance, compounds similar to 1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine have shown promising results against various cancer cell lines. In a study examining similar 5-oxopyrrolidine derivatives, compounds were tested on A549 human lung adenocarcinoma cells, revealing structure-dependent anticancer activity. Notably, modifications to the structure significantly influenced cytotoxicity levels, with some derivatives reducing cell viability to as low as 61% compared to controls .
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | A549 | 64 | 15 |
| Compound B | HSAEC1-KT | 78 | N/A |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound class have been evaluated for antimicrobial activity against multidrug-resistant pathogens. The antimicrobial efficacy was assessed against various strains, including Klebsiella pneumoniae and Staphylococcus aureus, demonstrating significant inhibitory effects .
Apoptosis Induction
Mechanistic studies suggest that compounds like 1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine may induce apoptosis in cancer cells through the inhibition of apoptosis signal-regulating kinase (ASK1). This pathway is crucial for cell survival and proliferation, making it a target for anticancer drug development .
Structure-Activity Relationships (SAR)
The biological activity of 1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine is influenced by its structural components:
- Chlorine Substitution : The presence of the chlorine atom on the pyrimidine ring enhances lipophilicity and potentially increases membrane permeability.
- Cyclopropyl Group : This moiety may contribute to the compound's ability to interact with biological targets effectively.
- Oxopyrrolidine Core : The oxo group is essential for biological activity, as it participates in hydrogen bonding and stabilizes interactions with target proteins.
Case Studies
A notable case study involved testing a series of related compounds on different cancer cell lines. The results indicated that modifications to the cyclopropyl group significantly affected cytotoxicity and selectivity towards cancerous versus non-cancerous cells. For example, a derivative with a larger alkyl substituent showed enhanced activity against HeLa cells while maintaining lower toxicity toward normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloropyrimidin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile?
- Answer: Common methods involve multi-step reactions with cyclopropane-containing precursors and chloropyrimidine derivatives. For example, cyclocondensation of 5,5-disubstituted-1,3-cyclohexanedione with substituted anilines in ethanol/piperidine, followed by purification via recrystallization (e.g., ethanol or dichloromethane). Reaction progress is monitored via thin-layer chromatography (TLC), and yields are optimized by controlling stoichiometry and solvent polarity .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Answer: Key methods include:
- IR spectroscopy to confirm functional groups (e.g., carbonyl, nitrile).
- ¹H/¹³C NMR to resolve cyclopropane and pyrimidine ring protons.
- Mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify purity and composition.
- X-ray crystallography (for analogs) to resolve stereochemical ambiguities .
Q. What safety precautions are critical during synthesis and handling?
- Answer: Follow protocols such as:
- P201/P202: Obtain and review safety protocols before handling.
- P210: Avoid heat/sparks due to potential flammability.
- P301-P312: Immediate first-aid measures for inhalation/contact.
- P401-P422: Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Answer: Systematic optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclopropane ring stability versus dichloromethane for intermediate steps .
- Catalyst screening: Piperidine or triethylamine as bases to accelerate cyclocondensation .
- Temperature control: Gradual heating (60–80°C) minimizes side reactions.
- Purification: Gradient column chromatography or recrystallization in ethanol improves purity to >99% .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Answer: Address discrepancies by:
- 2D NMR (COSY, HSQC): Assign overlapping protons in cyclopropane/pyrimidine regions.
- Crystallographic validation: Compare with structurally analogous compounds (e.g., pyridine-carbonitrile derivatives) to confirm bond angles and torsional strain .
- Dynamic NMR: Probe rotational barriers in sterically hindered groups .
Q. What strategies evaluate the compound’s biological activity, such as antimicrobial effects?
- Answer: Standard protocols include:
- In vitro assays: Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi.
- Structure-activity relationship (SAR): Modify substituents on the pyrimidine ring and assess potency changes (e.g., electron-withdrawing groups enhance activity) .
- Molecular docking: Predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How does the cyclopropane ring influence the compound’s stability and reactivity?
- Answer: The cyclopropane ring:
- Increases strain energy , making it prone to ring-opening under acidic conditions.
- Enhances metabolic stability by resisting cytochrome P450 oxidation.
- Affects solubility: Hydrophobic cyclopropane may require formulation with co-solvents (e.g., DMSO) for in vivo studies .
Methodological Notes
- Data Contradiction Analysis: Cross-validate spectral data with computational tools (e.g., Gaussian for DFT calculations) to reconcile experimental vs. theoretical results .
- Experimental Design: Use factorial design (e.g., DoE) to simultaneously optimize reaction time, temperature, and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
